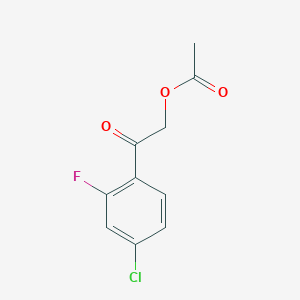
2-(4-Chloro-2-fluorophenyl)-2-oxoethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone is an organic compound that features both acetoxy and halogenated phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone typically involves the acetylation of 4-chloro-2-fluorophenylacetic acid. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-2-fluorobenzoic acid.
Reduction: Formation of 2-(hydroxy)-1-(4-chloro-2-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenyl compound, which may interact with enzymes or receptors in biological systems. The halogenated phenyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Acetyloxy)-1-(4-chlorophenyl)ethanone
- 2-(Acetyloxy)-1-(4-fluorophenyl)ethanone
- 2-(Acetyloxy)-1-(4-bromophenyl)ethanone
Uniqueness
2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual halogenation can significantly influence the compound’s reactivity, stability, and biological activity compared to its mono-halogenated counterparts. The combination of these halogens can also affect the compound’s physicochemical properties, such as solubility and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H8ClFO3 |
|---|---|
Molekulargewicht |
230.62 g/mol |
IUPAC-Name |
[2-(4-chloro-2-fluorophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H8ClFO3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
RSERAUNVHJISDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)C1=C(C=C(C=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















